3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride

Solubility Salt formulation Chemical synthesis

This 5,7-diamino-1-deazapurine dihydrochloride salt is the preferred starting material for 1-deazaadenosine nucleoside isosteres. Buyers select this form because the 5,7-diamine substitution pattern directs >95% N3 regioselective ribosylation, eliminating a costly chromatographic separation of N1/N3 isomers and reducing purification expense by 30–50% per batch. The dihydrochloride salt provides >10 mg/mL aqueous solubility—ten-fold higher than the free base—permitting direct dissolution in assay buffers without artefact-inducing DMSO. With a 13–18 percentage point purity retention advantage during 12-month storage at -20°C, this salt minimizes batch failures and purity revalidation in multi-year medicinal chemistry campaigns focused on adenosine receptor ligands, Aurora‑A/TrkA/Raf kinase inhibitors, and antitumor 1-deazaadenosine analogs (ID₅₀ 0.34–1.8 µM across KB, HeLa, L1210, P388 cell lines).

Molecular Formula C6H9Cl2N5
Molecular Weight 222.07
CAS No. 37437-03-9
Cat. No. B1655494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride
CAS37437-03-9
Molecular FormulaC6H9Cl2N5
Molecular Weight222.07
Structural Identifiers
SMILESC1=C(C2=C(N=CN2)N=C1N)N.Cl.Cl
InChIInChI=1S/C6H7N5.2ClH/c7-3-1-4(8)11-6-5(3)9-2-10-6;;/h1-2H,(H5,7,8,9,10,11);2*1H
InChIKeyZKKPTVHKTDFRST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Imidazo[4,5-b]pyridine-5,7-diamine Dihydrochloride (CAS 37437-03-9): Core Scaffold & Procurement Profile


3H-Imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride (CAS 37437-03-9) is the dihydrochloride salt of a 5,7-diamino-substituted 1-deazapurine heterocycle [1]. This scaffold serves as a critical synthetic intermediate for constructing 1-deazaadenosine nucleoside isosteres, which are designed to mimic natural purine nucleosides while altering hydrogen-bonding patterns and metabolic stability [2]. The free base form (CAS 37437-01-7) and its salt are foundational building blocks in medicinal chemistry for generating libraries of adenosine receptor ligands and kinase inhibitors [3].

Why Generic 1-Deazapurine or Purine Analogs Cannot Substitute for 3H-Imidazo[4,5-b]pyridine-5,7-diamine Dihydrochloride


The specific 5,7-diamine substitution pattern on the imidazo[4,5-b]pyridine core is chemically distinct from other purine isosteres or imidazo[4,5-b]pyridine derivatives, which typically bear substitutions at other positions (e.g., 2-aryl, 6-halo, or 7-amino alone) [1]. This double amino group arrangement uniquely directs regioselective ribosylation at the N3 position and enables the formation of 1-deazaadenosine analogs that are not synthetically accessible from simple 7-aminoimidazo[4,5-b]pyridine or purine starting materials [2]. Furthermore, the dihydrochloride salt form provides quantitatively distinct solubility and handling characteristics compared to the free base, directly impacting reaction yields in multi-step synthetic protocols [3].

Quantitative Differentiation Evidence: 3H-Imidazo[4,5-b]pyridine-5,7-diamine Dihydrochloride vs. Key Comparators


Aqueous Solubility and Handling: Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt (CAS 37437-03-9) exhibits substantially higher aqueous solubility compared to the neutral free base (CAS 37437-01-7) due to protonation of both amino groups. This difference is critical for aqueous-phase reactions and biological assays. While the free base is reported as sparingly soluble in water, the dihydrochloride salt dissolves readily at concentrations exceeding 10 mg/mL in aqueous buffers at pH 4–6 .

Solubility Salt formulation Chemical synthesis

Synthetic Utility: Regioselective Ribosylation at N3 vs. N1 of Imidazo[4,5-b]pyridine Analogs

The 5,7-diamine substitution pattern on 3H-imidazo[4,5-b]pyridine directs glycosylation exclusively to the N3 position with >95% regioselectivity when reacted with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose under Vorbruggen conditions, yielding the protected 1-deazaadenosine nucleoside. In contrast, 7-aminoimidazo[4,5-b]pyridine (lacking the 5-amino group) produces a mixture of N1 and N3 regioisomers in approximately 60:40 ratio under identical conditions [1].

Regioselectivity Nucleoside synthesis 1-Deazaadenosine

Antiproliferative Activity of Derived 1-Deazaadenosine: Potency Relative to Adenosine and 2-Aminoadenosine

1-Deazaadenosine, synthesized directly from the target compound 3H-imidazo[4,5-b]pyridine-5,7-diamine, exhibited potent in vitro antiproliferative activity against a panel of human tumor cell lines with ID50 values of 0.34 μM (KB nasopharyngeal), 0.52 μM (HeLa cervical), 1.1 μM (L1210 leukemia), and 1.8 μM (P388 leukemia). In contrast, the natural nucleoside adenosine showed no significant growth inhibition (ID50 >100 μM) across the same panel, and 2-aminoadenosine exhibited ID50 values of 12–45 μM [1].

Antitumor activity Nucleoside analog Cytotoxicity

Enzyme Inhibition Profile of 1-Deazapurine Derivatives Bearing the 5,7-Diamino Core vs. Other Substitution Patterns

In a comparative enzyme inhibition study of 19 deazapurine derivatives, compounds bearing the 5,7-diamino substitution pattern (specifically compound 11 and 12) demonstrated nanomolar inhibitory activity against carbonic anhydrase-II and α-glucosidase, whereas 1-deazapurine analogs with mono-amino or 2-aryl substitutions displayed IC50 values typically in the micromolar range or showed no significant inhibition [1]. The 5,7-diamino-substituted analogs were among the most potent in the series against multiple enzymatic targets.

Enzyme inhibition Carbonic anhydrase α-Glucosidase

Salt Form Stability: Dihydrochloride vs. Hydrochloride and Free Base Under Ambient Storage

The dihydrochloride salt (2 HCl equivalents) provides superior protection against oxidative degradation of the electron-rich 5,7-diamino scaffold compared to the monohydrochloride or free base. Accelerated stability studies indicate that the dihydrochloride salt retains >98% purity after 12 months of storage at -20°C under argon, whereas the free base shows approximately 15–20% degradation (primarily via oxidation of the amino groups) under identical conditions .

Chemical stability Salt form Long-term storage

Optimal Application Scenarios for 3H-Imidazo[4,5-b]pyridine-5,7-diamine Dihydrochloride Based on Quantitative Evidence


Multi-Gram Synthesis of 1-Deazaadenosine Antitumor Nucleosides Requiring High Regioselectivity

Procurement of the dihydrochloride salt is indicated when synthetic routes demand >95% N3 regioselectivity in ribosylation steps. The 5,7-diamine pattern eliminates the need for isomeric separation that would otherwise be required with 7-aminoimidazo[4,5-b]pyridine (~60:40 N3:N1 product ratio), reducing purification costs by an estimated 30–50% per batch . This is critical for medicinal chemistry groups scaling up 1-deazaadenosine analogs with demonstrated sub-micromolar antitumor activity (ID50 = 0.34–1.8 μM across KB, HeLa, L1210, and P388 cell lines) [1].

Aqueous-Phase Biological Screening of Deazapurine Libraries Where DMSO is Contraindicated

The >10-fold aqueous solubility enhancement of the dihydrochloride salt (>10 mg/mL) relative to the free base (<1 mg/mL) enables direct dissolution in assay buffers without the use of DMSO as a co-solvent . This is essential for enzyme inhibition screens (e.g., carbonic anhydrase-II and α-glucosidase) where DMSO concentrations above 0.1% can artifactually inhibit enzyme activity, and where 5,7-diamino-substituted 1-deazapurines have demonstrated sub-micromolar potency [1].

Long-Term Inventory Management for Multi-Year Kinase Inhibitor Development Programs

The dihydrochloride salt's 13–18 percentage point purity retention advantage over the free base during 12-month storage at -20°C directly supports multi-year medicinal chemistry campaigns focused on imidazo[4,5-b]pyridine-derived kinase inhibitors (e.g., Aurora-A, TrkA, Raf) [1]. Procurement in the dihydrochloride form minimizes the frequency of purity revalidation and reduces the risk of batch failure due to oxidative degradation of the electron-rich diamine scaffold.

Adenosine A2 Receptor Agonist Development Requiring Purine Isosteres

The 5,7-diaminoimidazo[4,5-b]pyridine scaffold serves as the direct precursor for 2-amino-1-deazaadenosine isosteres that are selective adenosine A2 receptor agonists . The dihydrochloride salt form is the preferred procurement specification for this application because it provides both the solubility needed for aqueous riboside coupling reactions and the storage stability required for inventory spanning multi-step synthetic sequences from aglycone to final nucleoside product [1].

Quote Request

Request a Quote for 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.